molecular formula C17H14N2OS B2498594 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313403-40-6

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2498594
CAS RN: 313403-40-6
M. Wt: 294.37
InChI Key: QHDWJUVPUQRCBY-UHFFFAOYSA-N
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Description

“N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been synthesized in various studies and evaluated for its biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to act as analgesic and anti-inflammatory agents . These properties make them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal drugs.

Antiviral Activity

Thiazole compounds have also been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral medications.

Diuretic Activity

Some thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant Activity

Thiazole compounds have been reported to have anticonvulsant properties . This suggests that they could be used in the treatment of epilepsy and other conditions characterized by seizures.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This means that they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor and Cytotoxic Activity

Thiazole compounds have been found to exhibit antitumor and cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs.

Mechanism of Action

Target of Action

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the group of azole heterocycles Thiazoles, the group to which this compound belongs, are known to have diverse biological activities and can interact with a variety of biological targets .

Mode of Action

Thiazoles are known to interact with their targets in a variety of ways, leading to different biological effects . The interaction of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The exact pathways affected by N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide and their downstream effects would need further investigation.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide.

Result of Action

Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide would need further investigation.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDWJUVPUQRCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

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